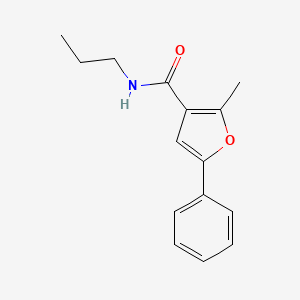![molecular formula C14H8Cl2O2 B2825468 [1,1'-Biphenyl]-2,2'-dicarbonyl dichloride CAS No. 7535-15-1](/img/structure/B2825468.png)
[1,1'-Biphenyl]-2,2'-dicarbonyl dichloride
Descripción general
Descripción
[1,1’-Biphenyl]-2,2’-dicarbonyl dichloride is an organic compound characterized by the presence of two carbonyl chloride groups attached to a biphenyl structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [1,1’-Biphenyl]-2,2’-dicarbonyl dichloride typically involves the chlorination of [1,1’-Biphenyl]-2,2’-dicarboxylic acid. This reaction is carried out using thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂ as chlorinating agents under reflux conditions . The reaction proceeds with the formation of hydrogen chloride (HCl) as a byproduct.
Industrial Production Methods: On an industrial scale, the production of [1,1’-Biphenyl]-2,2’-dicarbonyl dichloride follows similar synthetic routes but is optimized for higher yields and purity. The process involves the use of large-scale reactors and controlled reaction conditions to ensure efficient conversion and minimize impurities.
Types of Reactions:
Substitution Reactions: [1,1’-Biphenyl]-2,2’-dicarbonyl dichloride undergoes nucleophilic substitution reactions where the chloride groups are replaced by nucleophiles such as amines, alcohols, or thiols.
Reduction Reactions: The compound can be reduced to [1,1’-Biphenyl]-2,2’-diol using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used under basic conditions or in the presence of catalysts.
Reduction: Reducing agents like LiAlH₄ or NaBH₄ are used in anhydrous solvents under inert atmosphere conditions.
Major Products Formed:
Substitution Reactions: The major products are [1,1’-Biphenyl]-2,2’-diamine, [1,1’-Biphenyl]-2,2’-diol, or [1,1’-Biphenyl]-2,2’-dithiol depending on the nucleophile used.
Reduction Reactions: The primary product is [1,1’-Biphenyl]-2,2’-diol.
Chemistry:
Synthesis of Polymers: [1,1’-Biphenyl]-2,2’-dicarbonyl dichloride is used as a monomer in the synthesis of high-performance polymers and copolymers.
Catalysis: It serves as a precursor for the preparation of catalysts used in various organic transformations.
Biology and Medicine:
Drug Development: The compound is explored for its potential in the synthesis of biologically active molecules and pharmaceuticals.
Bioconjugation: It is used in the modification of biomolecules for enhanced stability and activity.
Industry:
Mecanismo De Acción
The mechanism of action of [1,1’-Biphenyl]-2,2’-dicarbonyl dichloride involves its reactivity towards nucleophiles. The carbonyl chloride groups are highly electrophilic, making them susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations where the compound acts as an intermediate .
Molecular Targets and Pathways:
Comparación Con Compuestos Similares
[1,1’-Biphenyl]-4,4’-dicarbonyl dichloride: Similar in structure but with carbonyl chloride groups at the 4,4’ positions.
[1,1’-Biphenyl]-2,2’-diamine: Contains amino groups instead of carbonyl chloride groups.
[1,1’-Biphenyl]-2,2’-diol: Contains hydroxyl groups instead of carbonyl chloride groups.
Uniqueness:
Propiedades
IUPAC Name |
2-(2-carbonochloridoylphenyl)benzoyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Cl2O2/c15-13(17)11-7-3-1-5-9(11)10-6-2-4-8-12(10)14(16)18/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJWRDCOHQICLFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=CC=C2C(=O)Cl)C(=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Cl2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![methyl 2-[9-(3,4-dimethylphenyl)-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl]acetate](/img/structure/B2825386.png)
![2-({2-[(4-chlorophenyl)methyl]-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl}oxy)-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2825387.png)
![tert-Butyl 3-oxo-2,3,4,5,7,8-hexahydropyrazolo[3,4-d]azepine-6(1H)-carboxylate](/img/structure/B2825389.png)



![1-{[5-(4-Methylphenyl)-1,2,4-oxadiazol-3-yl]methyl}pyrrolidin-2-one](/img/structure/B2825395.png)
![N-(2-chloro-4-fluorophenyl)-2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2825396.png)
![4-[bis(2-cyanoethyl)sulfamoyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2825398.png)
![2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B2825399.png)



![3-chloro-4-fluoro-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzamide](/img/structure/B2825408.png)
